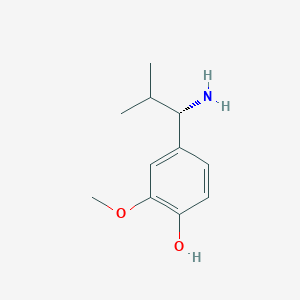
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its unique structural features, which include an amino group, a methoxy group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and (S)-1-amino-2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.
Automated Systems: Automation helps in monitoring and controlling the reaction conditions, ensuring consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Antioxidant Activity: The phenol group contributes to its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol can be compared with other similar compounds, such as:
(S)-4-(1-Amino-2-methylpropyl)phenol: Lacks the methoxy group, which may affect its reactivity and applications.
(S)-4-(1-Amino-2-methylpropyl)-2-hydroxyphenol: Contains a hydroxy group instead of a methoxy group, influencing its chemical properties.
(S)-4-(1-Amino-2-methylpropyl)-2-ethoxyphenol: Has an ethoxy group, which may alter its solubility and reactivity.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
4-[(1S)-1-amino-2-methylpropyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-7(2)11(12)8-4-5-9(13)10(6-8)14-3/h4-7,11,13H,12H2,1-3H3/t11-/m0/s1 |
Clé InChI |
GBKNUWFRFQUDFP-NSHDSACASA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC(=C(C=C1)O)OC)N |
SMILES canonique |
CC(C)C(C1=CC(=C(C=C1)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


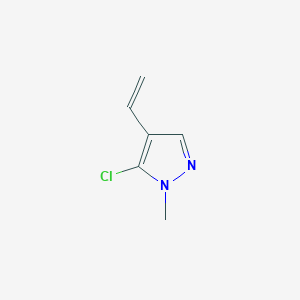
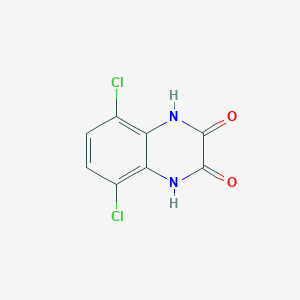
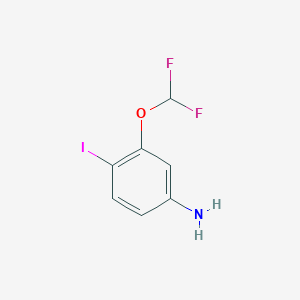
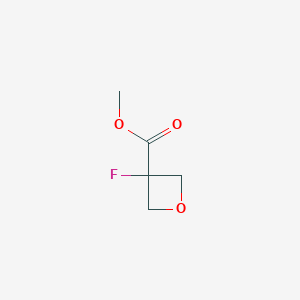
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
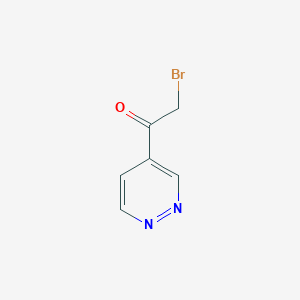
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
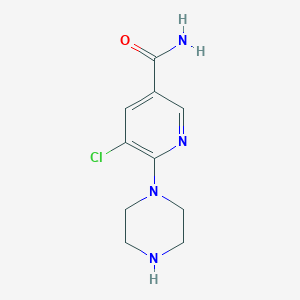
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
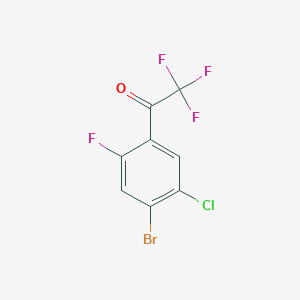


![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
